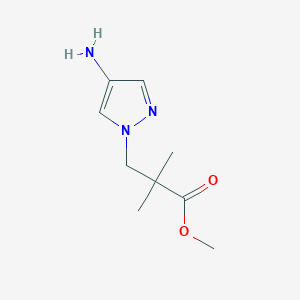

Methyl 3-(4-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

CAS No.:

Cat. No.: VC18274543

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O2 |

|---|---|

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | methyl 3-(4-aminopyrazol-1-yl)-2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3 |

| Standard InChI Key | CFQCUFBONADWHW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CN1C=C(C=N1)N)C(=O)OC |

Introduction

Structural Features:

| Feature | Description |

|---|---|

| Pyrazole Ring | A five-membered aromatic ring with two nitrogen atoms. |

| Amino Group (-NH2) | Positioned on the pyrazole ring at the fourth carbon. |

| Dimethyl Backbone | A highly branched structure providing steric hindrance and stability. |

| Methyl Ester (-COOCH3) | A functional group contributing to the compound's reactivity and solubility. |

Synthesis

While specific synthesis methods for this compound are unavailable in the provided data, similar pyrazole derivatives are synthesized through:

-

Formation of the Pyrazole Core:

-

Reacting hydrazines with β-dicarbonyl compounds under acidic or basic conditions.

-

-

Functionalization:

-

Amination at specific positions using selective reagents.

-

Esterification of carboxylic acids with methanol in the presence of acidic catalysts.

-

Potential Applications

Pyrazole derivatives like this compound are known for their versatility in various fields:

-

Pharmaceuticals: Pyrazoles often exhibit anti-inflammatory, antimicrobial, and anticancer activities.

-

Agrochemicals: Used in pesticides and herbicides due to their bioactivity.

-

Material Science: Components in dyes and advanced materials.

Analytical Characterization

To confirm the structure and purity of Methyl 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate, the following techniques are typically employed:

-

NMR Spectroscopy (¹H and ¹³C): Identifies hydrogen and carbon environments.

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Detects functional groups (e.g., -NH2, -COOCH3).

-

Elemental Analysis: Verifies the empirical formula.

Biological Insights

Pyrazole-based compounds often interact with biological targets such as enzymes or receptors due to their heterocyclic nature. Potential activities include:

-

Enzyme inhibition (e.g., cyclooxygenase or kinases).

-

Antimicrobial effects by disrupting bacterial cell processes.

-

Anti-inflammatory properties via modulation of immune pathways.

If you require a more detailed analysis or further exploration into its synthesis and applications, additional specialized resources or experimental data would be necessary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume